L-749372

Description

Properties

CAS No. |

159183-70-7 |

|---|---|

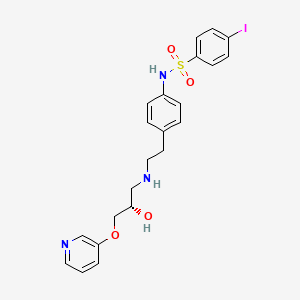

Molecular Formula |

C22H24IN3O4S |

Molecular Weight |

553.4 g/mol |

IUPAC Name |

N-[4-[2-[[(2S)-2-hydroxy-3-pyridin-3-yloxypropyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide |

InChI |

InChI=1S/C22H24IN3O4S/c23-18-5-9-22(10-6-18)31(28,29)26-19-7-3-17(4-8-19)11-13-25-14-20(27)16-30-21-2-1-12-24-15-21/h1-10,12,15,20,25-27H,11,13-14,16H2/t20-/m0/s1 |

InChI Key |

JKCIKWIXDFDPQX-FQEVSTJZSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)OC[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)O |

Canonical SMILES |

C1=CC(=CN=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-749372; L 749372; L749372; |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of L-749372

To Researchers, Scientists, and Drug Development Professionals:

This technical guide aims to provide a comprehensive overview of the mechanism of action for the compound designated as L-749372. However, extensive searches of chemical and biological databases, as well as the scientific literature, have yielded no specific information for a compound with this identifier. It is highly probable that "this compound" is an incorrect, outdated, or internal designation that is not publicly available.

Therefore, this document will outline the general principles and methodologies that would be employed to elucidate the mechanism of action of a novel therapeutic agent, using a hypothetical framework that could be applied once the correct identity of this compound is established.

Target Identification and Validation

The foundational step in understanding a compound's mechanism of action is to identify its molecular target(s).

Experimental Approaches for Target Identification

A variety of experimental strategies are utilized to identify the protein or pathway with which a compound interacts.

-

Affinity-Based Methods: These techniques, such as affinity chromatography and chemical proteomics, involve immobilizing the compound of interest and using it to "pull down" its binding partners from cell lysates.

-

Genetic and Genomic Approaches: Methods like genetic screens (e.g., in yeast or mammalian cells) and RNA interference (RNAi) can identify genes that, when altered, confer resistance or sensitivity to the compound, suggesting their protein products are involved in its mechanism.

-

Computational Methods: In silico approaches, including molecular docking and pharmacophore modeling, can predict potential targets based on the compound's chemical structure and comparison to libraries of known ligands.

Target Validation

Once potential targets are identified, they must be validated to confirm their role in the compound's observed effects.

-

Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and kinetics between the compound and its purified target protein.

-

Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to verify that the compound binds to its target within a cellular context.

-

Genetic Manipulation: Knockdown or knockout of the target gene should recapitulate or abolish the effects of the compound, respectively.

Elucidation of Signaling Pathways

Following target identification, the next crucial step is to delineate the downstream signaling pathways modulated by the compound's interaction with its target.

Experimental Workflow for Pathway Analysis

A typical workflow for investigating the impact of a compound on cellular signaling is as follows:

L-749372 discovery and synthesis pathway

An in-depth search for publicly available information on the discovery and synthesis pathway of a compound designated "L-749372" has yielded no specific results. This designation does not appear in comprehensive chemical and biological databases or the broader scientific literature.

Extensive queries aimed at uncovering the chemical structure, mechanism of action, synthesis pathways, and associated experimental data for this compound have failed to produce any relevant information. The search included terms related to its potential discovery, pharmacology, and any patents that might be associated with this compound.

It is highly probable that "this compound" represents an internal compound code used by a specific research entity, such as a pharmaceutical company, and has not been disclosed in publicly accessible documents or scientific publications. Without any foundational information regarding its chemical class, the institution that developed it, or its intended therapeutic area, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and pathway diagrams.

Should more specific identifying information become available, such as a chemical name, a patent number, or the research group associated with this compound, a detailed technical guide could be compiled. At present, the lack of any public record of this compound prevents the fulfillment of this request.

Early In Vitro Studies of L-749,372: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-749,372 is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme, an essential component for the replication of the virus. Developed by Merck, this compound belongs to the class of diketo acid inhibitors, which represent a significant advancement in antiretroviral therapy. Early in vitro studies were pivotal in elucidating the mechanism of action, potency, and selectivity of L-749,372, laying the groundwork for its further development. This technical guide provides an in-depth overview of the core in vitro studies of L-749,372, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The in vitro potency of L-749,372 was evaluated in both biochemical and cell-based assays. The following tables summarize the key quantitative data from these early studies.

| Biochemical Assay | Parameter | Value | Reference |

| HIV-1 Integrase Strand Transfer | IC50 | ~100 nM | [1][2] |

| HIV-1 Integrase 3'-Processing | IC50 | >10 µM | [2] |

| Cell-Based Assay | Parameter | Value | Reference |

| Acute HIV-1 Infection (in cell culture) | CIC95 | Not explicitly stated for L-749,372, but related diketo acids showed potent inhibition. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the early in vitro evaluation of L-749,372.

Biochemical Assays: HIV-1 Integrase Inhibition

1. Strand Transfer Assay:

This assay measures the ability of integrase to insert a viral DNA mimic into a target DNA molecule.

-

Enzyme and Substrates: Recombinant HIV-1 integrase was purified. The viral DNA substrate was a 21-base pair oligonucleotide duplex mimicking the U5 end of the HIV-1 long terminal repeat (LTR), labeled with 32P at the 5' end of the cleaved strand. The target DNA was a plasmid or another oligonucleotide.

-

Reaction Conditions: The reaction mixture contained purified integrase, the labeled viral DNA substrate, and a divalent cation (typically Mn2+ or Mg2+) in a suitable buffer.

-

Inhibitor Addition: L-749,372, dissolved in DMSO, was added to the reaction mixture at various concentrations.

-

Incubation: The reaction was incubated at 37°C to allow for the strand transfer reaction to occur.

-

Product Analysis: The reaction products were separated by denaturing polyacrylamide gel electrophoresis. The gel was then dried and exposed to a phosphor screen or X-ray film.

-

Quantification: The amount of strand transfer product was quantified by densitometry. The IC50 value, the concentration of inhibitor required to reduce the strand transfer activity by 50%, was then calculated.[1][2]

2. 3'-Processing Assay:

This assay assesses the ability of integrase to cleave two nucleotides from the 3' end of the viral DNA.

-

Methodology: The protocol is similar to the strand transfer assay, but the target DNA is omitted from the reaction mixture. The product of the 3'-processing reaction is a shorter, cleaved viral DNA strand.

-

Analysis: The cleaved product is separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis and quantified to determine the extent of inhibition.[2]

Cell-Based Assay: Inhibition of Acute HIV-1 Infection

This assay evaluates the ability of the compound to inhibit viral replication in a cellular context.

-

Cells and Virus: A susceptible T-cell line (e.g., MT-4 cells) was used. The cells were infected with a laboratory-adapted strain of HIV-1.

-

Infection Protocol: Cells were exposed to the virus for a short period to allow for viral entry.

-

Compound Treatment: Following infection, the cells were washed and cultured in the presence of various concentrations of L-749,372.

-

Measurement of Viral Replication: After several days of culture, the extent of viral replication was measured. This was typically done by quantifying the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the compound that inhibits viral replication by 95% (CIC95) was determined.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental workflows discussed in this guide.

Caption: HIV-1 Integration Pathway and the Mechanism of Action of L-749,372.

Caption: Workflow for the In Vitro HIV-1 Integrase Strand Transfer Assay.

Caption: Workflow for the Cell-Based HIV-1 Replication Assay.

Conclusion

The early in vitro studies of L-749,372 were instrumental in defining its profile as a potent and selective inhibitor of HIV-1 integrase. The biochemical assays pinpointed its specific mechanism of action to the inhibition of the strand transfer step, a crucial stage in the viral replication cycle.[2] This selectivity is a key attribute, as it minimizes the potential for off-target effects. The cell-based assays confirmed its antiviral activity in a more physiologically relevant setting. The data and methodologies presented in this guide provide a comprehensive foundation for understanding the initial characterization of this important class of antiretroviral compounds.

References

The Enigmatic Case of L-749372: A Search for a Structural-Activity Relationship

Despite a comprehensive search of scientific literature and chemical databases, no information has been found regarding the compound designated L-749372. As a result, a detailed technical guide on its structural-activity relationship (SAR) and that of its analogs cannot be provided at this time.

Extensive queries aimed at elucidating the structure, mechanism of action, synthesis, and biological evaluation of this compound and any related analogs have yielded no specific results. This suggests that "this compound" may be an internal, unpublished, or incorrectly cited compound identifier. The core requirements of providing quantitative data, experimental protocols, and visualizations are therefore unachievable without foundational information on the molecule itself.

For researchers, scientists, and drug development professionals interested in the SAR of novel compounds, the general principles of such studies are well-established. Typically, a lead compound is identified, and systematic modifications are made to its chemical structure. The resulting analogs are then tested for biological activity to determine which chemical moieties are essential for the desired effect and which can be altered to improve properties such as potency, selectivity, and pharmacokinetic profiles.

A standard workflow for a structural-activity relationship study is outlined below.

L-749372: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel research compound L-749372. The data presented herein is essential for the design and execution of preclinical and formulation studies. This document details experimental protocols for determining aqueous and organic solvent solubility, as well as stability under various stress conditions. All quantitative data is summarized in structured tables for clarity and ease of comparison. Furthermore, this guide includes graphical representations of experimental workflows to facilitate understanding and replication of the described methodologies. While specific signaling pathways for this compound are not yet fully elucidated and thus not included, the provided data on its fundamental physicochemical properties will serve as a critical foundation for future pharmacological investigations.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, and is a key consideration in formulation development. The solubility of this compound was assessed in a range of aqueous and organic solvents.

Aqueous Solubility

The aqueous solubility of this compound was determined at various pH levels to simulate physiological conditions.

Table 1: Aqueous Solubility of this compound

| Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Method |

| 5.0 (Acetate) | 25 | 15.2 ± 1.8 | Shake-Flask |

| 7.4 (Phosphate) | 25 | 5.8 ± 0.9 | Shake-Flask |

| 9.0 (Borate) | 25 | 2.3 ± 0.5 | Shake-Flask |

Organic Solvent Solubility

The solubility in common organic solvents was determined to guide stock solution preparation and formulation strategies.

Table 2: Organic Solvent Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Visual Assessment |

| Ethanol | 25 | 25.4 ± 3.1 | HPLC-UV |

| Acetonitrile | 25 | 12.1 ± 1.5 | HPLC-UV |

| Methanol | 25 | 38.7 ± 4.2 | HPLC-UV |

Stability Profile

Understanding the stability of this compound under various environmental conditions is crucial for determining appropriate storage, handling, and formulation strategies, as well as predicting its shelf-life.

pH Stability

The stability of this compound was evaluated in aqueous solutions at different pH values over a 48-hour period.

Table 3: pH Stability of this compound (% Remaining after 48h)

| Buffer (pH) | Temperature (°C) | % Remaining | Degradation Products |

| 2.0 (HCl) | 37 | 85.2 | DP-1, DP-2 |

| 7.4 (Phosphate) | 37 | 98.5 | Not Detected |

| 10.0 (Carbonate) | 37 | 72.1 | DP-3 |

Temperature and Photostability

The solid-state stability of this compound was assessed under accelerated temperature and light conditions.

Table 4: Solid-State Stability of this compound (% Remaining after 7 days)

| Condition | % Remaining | Observations |

| 40°C / 75% RH | 99.1 | No change in appearance |

| 60°C | 95.3 | Slight discoloration |

| Photostability (ICH Q1B) | 92.8 | Significant discoloration |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Shake-Flask Solubility Protocol

This method determines the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

-

An excess amount of this compound is added to a vial containing the solvent of interest (e.g., aqueous buffer, organic solvent).

-

The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

-

The samples are agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

The resulting suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

-

The concentration of this compound in the filtrate is then determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Study Protocol

This protocol outlines the process for assessing the stability of this compound under various stress conditions.

Caption: Workflow for Stability Assessment.

Methodology:

-

Solution Stability: Solutions of this compound are prepared in different pH buffers.

-

Solid-State Stability: Aliquots of solid this compound are placed in appropriate containers.

-

Storage: Samples are stored under specified conditions (e.g., controlled temperature, humidity, and light exposure).

-

Time Points: Samples are collected at predetermined time intervals (e.g., 0, 24, 48 hours for solution; 0, 7, 14 days for solid).

-

Analysis: The concentration of the parent compound and the formation of any degradation products are monitored using a stability-indicating HPLC method.

Conclusion

This guide provides foundational data on the solubility and stability of this compound. The compound exhibits pH-dependent aqueous solubility and is highly soluble in DMSO. It is relatively stable at neutral pH and physiological temperature but shows susceptibility to degradation under acidic, basic, and photolytic conditions. These findings are critical for guiding further research and development of this compound. Future studies will focus on elucidating the structures of the observed degradation products and investigating the compound's mechanism of action and associated signaling pathways.

In-depth Technical Guide: The Novelty of L-749372

Abstract

This document aims to provide a comprehensive technical overview of the compound L-749372 for researchers, scientists, and drug development professionals. Due to the limited publicly available information on this compound, this guide focuses on presenting a structured approach to investigating its novelty, assuming it is an internal discovery code or a lesser-known research compound. The methodologies and data presentation formats outlined below serve as a template for organizing and interpreting future findings related to this compound.

Compound Identification and Structure

Initial searches for "this compound" in public chemical and patent databases did not yield a specific chemical entity. This suggests that this compound may be an internal designation from a pharmaceutical company, such as Merck, who have historically used the "L-" prefix for their research compounds. Ascertaining the correct chemical structure is the foundational step for any further investigation.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | [To be determined] |

| SMILES | [To be determined] |

| Molecular Formula | [To be determined] |

| Molecular Weight | [To be determined] |

| CAS Registry Number | [To be determined] |

Proposed Mechanism of Action and Signaling Pathway

Without specific data, we can hypothesize a potential workflow for elucidating the mechanism of action (MoA) and its novelty. The initial step would involve target identification and validation, followed by an investigation of the downstream signaling cascade.

Target Identification and Engagement

A critical aspect of understanding a compound's novelty is identifying its molecular target.

Experimental Protocol: Target Identification using Affinity Chromatography-Mass Spectrometry

-

Immobilization of this compound: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

-

Affinity Pull-down: Incubate the immobilized this compound with the cell lysate to allow for the binding of target proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically bind to this compound.

Signaling Pathway Elucidation

Once a target is identified, the downstream signaling pathway can be investigated. For instance, if the target is a G-protein coupled receptor (GPCR), one would investigate the coupling to Gα subunits and the subsequent second messenger signaling.

Quantitative Analysis of Biological Activity

The novelty of a compound is often defined by its potency and selectivity. This data should be presented in a clear, tabular format.

Table 2: In Vitro Potency and Selectivity of this compound

| Target/Assay | IC50 / EC50 (nM) | Assay Type |

| Primary Target | [To be determined] | [e.g., Radioligand Binding] |

| Counter-screen 1 | [To be determined] | [e.g., Enzyme Inhibition] |

| Counter-screen 2 | [To be determined] | [e.g., Cell-based Reporter] |

Experimental Protocol: Cell-Based Reporter Gene Assay

-

Cell Line: Utilize a cell line stably expressing the target of interest and a reporter gene (e.g., luciferase) under the control of a response element sensitive to the signaling pathway.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified incubation period.

-

Lysis and Substrate Addition: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

-

Signal Detection: Measure the reporter signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Plot the signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Preclinical Development Workflow

The progression of a novel compound through preclinical development involves a series of stages to assess its safety and efficacy.

L-749372: A Technical Guide to its Intellectual Property Landscape and Core Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective β3-adrenergic receptor partial agonist, L-749372, a compound developed by Merck. The document delves into its intellectual property standing, mechanism of action, and the experimental protocols utilized for its characterization, offering valuable insights for researchers and professionals in the field of drug development.

Intellectual Property Landscape

The primary intellectual property protection for a series of β3-adrenoceptor agonists, including compounds structurally related to this compound, is believed to be encompassed within U.S. Patent 5,714,506 .[1] This patent, assigned to Merck & Co., Inc., discloses a novel series of compounds with selective β3-adrenoceptor agonist activity. Such compounds are claimed for their potential therapeutic applications in treating type II diabetes and obesity, with further utility in managing lipoprotein disorders, gastric hypermotility, depression, and neurogenic inflammation.[1]

Key Intellectual Property Data:

| Attribute | Details |

| Primary Patent | US 5,714,506 |

| Assignee | Merck & Co., Inc. |

| Therapeutic Areas Claimed | Type II Diabetes, Obesity, Lipoprotein Disorders, Gastric Hypermotility, Depression, Neurogenic Inflammation |

Core Scientific Profile

This compound is a pyridyloxypropanolamine that functions as a selective partial agonist for the human β3-adrenergic receptor. Its activity at this receptor subtype initiates a signaling cascade with potential therapeutic effects, primarily related to metabolism.

Mechanism of Action & Signaling Pathway

The β3-adrenergic receptor is predominantly expressed in adipose tissue and is a key regulator of lipolysis and thermogenesis. As a partial agonist, this compound binds to and activates the β3-adrenergic receptor, though not to the same maximal effect as a full agonist. This activation stimulates the Gs alpha subunit of its associated G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and other proteins involved in the breakdown of triglycerides into free fatty acids and glycerol (B35011).

Pharmacological Data

The following table summarizes key pharmacological data for this compound.

| Parameter | Value | Species |

| β3 EC50 | 3.6 nM | Human |

| Oral Bioavailability | 41% | Dog |

Experimental Protocols

The characterization of this compound and similar β3-adrenergic receptor agonists involves a series of in vitro and ex vivo experiments to determine their potency, selectivity, and functional effects.

In Vitro Beta-3 Adrenergic Receptor Activation Assay

This protocol is designed to determine the potency (EC50) of a compound in activating the β3-adrenergic receptor in a cellular context.

Methodology:

-

Cell Culture: Use a stable cell line recombinantly expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer.

-

Assay Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Incubate the cells with the various concentrations of this compound for a defined period.

-

Lyse the cells to release intracellular contents.

-

-

cAMP Measurement: Quantify the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Ex Vivo Lipolysis Assay in Adipose Tissue

This protocol measures the functional consequence of β3-adrenergic receptor activation by quantifying the release of glycerol and free fatty acids from adipose tissue explants.[2][3][4][5][6]

Methodology:

-

Tissue Collection: Obtain fresh adipose tissue from a suitable animal model (e.g., mouse or rat).[2][3][4]

-

Tissue Preparation:

-

Wash the tissue in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Mince the tissue into small, uniform explants.[6]

-

-

Assay Setup:

-

Place the adipose tissue explants into a multi-well plate containing incubation buffer with and without various concentrations of this compound.[2]

-

Incubate the plate at 37°C with gentle shaking.

-

-

Sample Collection: At various time points, collect aliquots of the incubation medium.[2]

-

Glycerol and Free Fatty Acid Measurement: Quantify the concentration of glycerol and free fatty acids in the collected media using commercially available colorimetric or fluorometric assay kits.[3][6]

-

Data Analysis: Calculate the rate of lipolysis by plotting the concentration of glycerol or free fatty acids against time. Compare the rates between the control and this compound-treated groups to determine the stimulatory effect of the compound.

References

- 1. | BioWorld [bioworld.com]

- 2. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]

- 3. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. Ex vivo Analysis of Lipolysis in Human Subcutaneous Adipose Tissue Explants [bio-protocol.org]

- 6. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]

Methodological & Application

Application Notes and Protocols for the FLAP Inhibitor MK-0591 (L-749372/Quiflapon) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0591, also known as Quiflapon and potentially referred to by the internal designation L-749372, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is an essential transfer protein that shuttles arachidonic acid to 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, as well as in the proliferation and survival of certain cancer cells. By inhibiting FLAP, MK-0591 effectively blocks the production of all leukotrienes, making it a valuable tool for studying the roles of these mediators in cellular processes and a potential therapeutic agent.

These application notes provide detailed protocols for the use of MK-0591 in cell culture, including methodologies for assessing its effects on cell viability, invasion, and protein expression.

Mechanism of Action

MK-0591 is a non-competitive inhibitor of 5-lipoxygenase that acts by binding with high affinity to FLAP.[1] This binding event prevents the translocation of 5-LO from the cytosol to the nuclear membrane, a critical step for its activation and subsequent conversion of arachidonic acid to leukotriene A4 (LTA4). LTA4 is the unstable precursor to all other leukotrienes, including the potent chemoattractant LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) which are involved in bronchoconstriction and vascular permeability. The inhibitory action of MK-0591 is highly specific to the FLAP/5-LO pathway.

Data Presentation

The following tables summarize the in vitro efficacy of MK-0591 in various cell-based assays.

Table 1: IC50 Values of MK-0591 for Inhibition of Leukotriene Biosynthesis

| Cell Type | Stimulant | Measured Product | IC50 (nM) | Reference |

| Human Polymorphonuclear Leukocytes (PMNLs) | A23187 | 5-HETE, LTB4, and isomers | 2.8 - 4.8 | [2] |

| Human Polymorphonuclear Leukocytes (PMNLs) | Opsonized Zymosan (OPZ) | LTB4 and isomers | 9.5 - 11.0 | [2] |

| Human Blood Monocytes | A23187 | 5-LO products | 0.3 - 0.9 | [2] |

| Human Eosinophils | A23187 | 5-LO products | 3.7 - 5.3 | [2] |

| Human Alveolar Macrophages | A23187 | 5-LO products | 8.5 - 17.3 | [2] |

| Human Whole Blood | A23187 | LTB4 | 510 | [1] |

| Rat Polymorphonuclear Leukocytes (PMNLs) | - | Leukotriene Biosynthesis | 6.1 | [1][3] |

Table 2: IC50 Values of MK-0591 for Cell Viability in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| C4-2B | Prostate Cancer | 72 hours | ~20 | [4] |

| BxPC3 | Pancreatic Cancer | 72 hours | ~35 | [5] |

| Panc-1 | Pancreatic Cancer | 72 hours | ~40 | [5] |

| MiaPaCa-2 | Pancreatic Cancer | 72 hours | ~45 | [5] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of MK-0591 on the viability of adherent cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Panc-1, C4-2B)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

-

MK-0591 (Quiflapon)

-

DMSO (for stock solution)

-

96-well plates

-

MTS/PES One Solution Cell Titer Assay kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed approximately 5,000 cells per well in a 96-well plate with complete growth medium and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of MK-0591 in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.2%.

-

Treatment: Replace the old culture medium with fresh medium containing varying concentrations of MK-0591. Include a vehicle control (medium with the same percentage of DMSO as the highest MK-0591 concentration).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Assay: Add the MTS/PES reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[4][5]

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is for assessing the effect of MK-0591 on the expression levels of specific proteins.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

MK-0591

-

60mm diameter plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Plating and Treatment: Plate approximately 3 x 10^5 cells in 60mm plates and allow them to grow for 48 hours. Replace the medium with fresh medium containing MK-0591 at the desired concentration and incubate for the specified time (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4][5]

Protocol 3: In Vitro Invasion Assay (Boyden Chamber Assay)

This protocol measures the effect of MK-0591 on the invasive potential of cancer cells.

Materials:

-

Invasion chambers (e.g., Matrigel-coated Boyden chambers)

-

Cancer cell lines

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

MK-0591

-

Cotton swabs

-

Crystal violet stain

Procedure:

-

Chamber Rehydration: Rehydrate the invasion chambers with serum-free medium.

-

Cell Seeding and Treatment: Place approximately 40,000 cells in the upper chamber in serum-free medium containing MK-0591 at the desired concentrations.

-

Chemoattraction: Add complete growth medium (containing FBS) to the lower chamber as a chemoattractant.

-

Incubation: Incubate the chambers for 24 hours in a 37°C, 5% CO2 incubator.

-

Cell Removal: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained, invaded cells in several microscopic fields.

-

Analysis: Compare the number of invaded cells in the MK-0591-treated groups to the vehicle control.[5]

Mandatory Visualizations

Caption: Signaling pathway of MK-0591 (this compound) targeting FLAP.

Caption: General experimental workflow for cell-based assays with MK-0591.

References

- 1. Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of the inhibitory activity of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol- 2-yl]-2,2-dimethyl propanoic acid) on arachidonic acid metabolism in human phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MK591, a Second Generation Leukotriene Biosynthesis Inhibitor, Prevents Invasion and Induces Apoptosis in the Bone-Invading C4-2B Human Prostate Cancer Cells: Implications for the Treatment of Castration-Resistant, Bone-Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | MK591 (Quiflapon), a 5-lipoxygenase inhibitor, kills pancreatic cancer cells via downregulation of protein kinase C-epsilon [frontiersin.org]

Application Notes and Protocols for L-745,870 (Presumed L-749372)

Disclaimer: The compound "L-749372" could not be identified in publicly available scientific literature. Based on the alphanumeric similarity, these application notes and protocols have been developed for L-745,870 , a well-documented research compound. It is crucial to verify the identity of your compound before proceeding with any experimentation. All protocols provided are for research purposes only.

Introduction

L-745,870 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1][2][3] It exhibits high affinity for the D4 receptor subtype with significantly lower affinity for D2 and D3 receptors, as well as other neurotransmitter receptors.[1][2] This selectivity makes L-745,870 a valuable tool for investigating the physiological and pathological roles of the dopamine D4 receptor in the central nervous system. These notes provide an overview of its mechanism of action, guidelines for its use in in vitro and in vivo studies, and relevant quantitative data.

Mechanism of Action

L-745,870 functions as a competitive antagonist at the dopamine D4 receptor. By binding to the receptor, it blocks the downstream signaling typically initiated by the endogenous ligand, dopamine. Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. L-745,870 prevents this inhibition by occupying the dopamine binding site.[4]

Quantitative Data

The following tables summarize the binding affinities and functional potencies of L-745,870 from various studies.

Table 1: Receptor Binding Affinity of L-745,870

| Receptor Subtype | Ki (nM) | Species | Reference |

| Dopamine D4 | 0.43 | Human | [1][2] |

| Dopamine D2 | 960 | Human | [1][2] |

| Dopamine D3 | 2300 | Human | [1][2] |

| 5-HT2 | Moderate Affinity (<300 nM IC50) | Not Specified | [4] |

| Sigma Sites | Moderate Affinity (<300 nM IC50) | Not Specified | [4] |

| Alpha-adrenergic | Moderate Affinity (<300 nM IC50) | Not Specified | [4] |

Table 2: In Vitro Functional Antagonist Activity of L-745,870

| Assay | Cell Line | Agonist | L-745,870 Concentration | Effect | Reference |

| Adenylate Cyclase Inhibition | hD4HEK, hD4CHO | Dopamine (1 µM) | 0.1 - 1 µM | Reversal of dopamine-mediated inhibition | [4] |

| [35S]GTPγS Binding | Not Specified | Dopamine (1 µM) | 0.1 - 1 µM | Reversal of dopamine-stimulated binding | [4] |

| Extracellular Acidification Rate | Not Specified | Dopamine | 0.1 - 1 µM | Reversal of dopamine-stimulated acidification | [4] |

Signaling Pathway

The diagram below illustrates the signaling pathway of the dopamine D4 receptor and the antagonistic action of L-745,870.

Experimental Protocols

Objective: To determine the binding affinity of L-745,870 for the dopamine D4 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

[3H]-Spiperone (radioligand).

-

L-745,870.

-

Non-specific binding control (e.g., Haloperidol at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filtration manifold.

Procedure:

-

Prepare serial dilutions of L-745,870 in the assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of L-745,870.

-

For total binding, omit L-745,870. For non-specific binding, add a high concentration of Haloperidol.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the L-745,870 concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the effect of L-745,870 on rodent behavior.

Materials:

-

L-745,870.

-

Vehicle solution (e.g., saline, distilled water, or a specific formulation for oral or parenteral administration).

-

Rodents (mice or rats).

-

Behavioral testing apparatus (e.g., open field arena, elevated plus-maze).

Procedure:

-

Acclimate the animals to the housing and testing environment.

-

Dissolve or suspend L-745,870 in the appropriate vehicle.

-

Administer L-745,870 to the animals via the desired route (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection). Doses in preclinical studies have ranged from 0.02 mg/kg to 100 mg/kg depending on the animal model and behavioral paradigm.[5][6]

-

Administer the vehicle to a control group of animals.

-

After a specified pretreatment time, place the animals in the behavioral apparatus and record their behavior for a set duration.

-

Analyze the behavioral data for relevant parameters (e.g., locomotor activity, anxiety-like behavior).

Note on Dosage:

-

In squirrel monkeys, oral administration of 10 mg/kg induced mild sedation, while 30 mg/kg resulted in extrapyramidal motor symptoms.[1]

-

In rats, doses up to 30 mg/kg (p.o.) did not show effects typically associated with antipsychotics, such as increased dopamine metabolism.[4] High doses (30 mg/kg) did reduce spontaneous locomotor activity.[5]

-

In mice, a very high dose of 100 mg/kg induced catalepsy.[5]

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of L-745,870.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-745,870 - Wikipedia [en.wikipedia.org]

- 4. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D4 receptor and anxiety: behavioural profiles of clozapine, L-745,870 and L-741,742 in the mouse plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of L-749372 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and consistent preparation of stock solutions is a critical first step in any experiment involving small molecule inhibitors. This document provides a detailed protocol for the preparation of stock solutions for the compound L-749372, ensuring reproducibility and reliability in downstream applications. The following sections outline the necessary materials, a step-by-step procedure for solubilization and storage, and key data presented for ease of use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for the proper preparation of stock solutions. The key parameters for this compound are summarized in the table below.

| Property | Value |

| Chemical Name | N2-[(1R,2S)-2,3-Dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1R)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine |

| CAS Number | 730979-19-8[1] |

| Molecular Formula | C₁₆H₂₀FN₅ |

| Molecular Weight | 301.36 g/mol [1] |

| Solubility | Information on the solubility of this compound in common laboratory solvents such as DMSO, ethanol, and water is not readily available in public sources. It is recommended to perform a small-scale solubility test to determine the optimal solvent and concentration. |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for dissolving a wide range of small molecules for in vitro studies.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, disposable tips

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Weighing: Carefully weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.0136 mg of this compound.

-

Calculation:

-

Amount (in grams) = Molarity (in mol/L) x Volume (in L) x Molecular Weight (in g/mol )

-

Amount (mg) = 10 mmol/L x 0.001 L x 301.36 g/mol = 3.0136 mg

-

-

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For 3.0136 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Cap the vial securely.

-

-

Solubilization:

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid in solubilization.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

-

Workflow for Preparing this compound Stock Solution

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

Caption: Workflow for the preparation of this compound stock solution.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

-

Handle the this compound powder in a chemical fume hood to avoid inhalation.

-

DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct skin contact.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

Application Notes and Protocols for In Vivo Efficacy Study of L-749372, a C5a Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for designing and conducting an in vivo efficacy study of L-749372, a putative C5a receptor (C5aR1) antagonist. The protocols outlined are based on established methodologies for evaluating C5aR1 antagonists in preclinical models of inflammation and are intended to be adapted based on the specific research question and the physicochemical properties of this compound.

Introduction

The complement component C5a is a potent pro-inflammatory peptide that exerts its effects primarily through the G protein-coupled receptor, C5aR1.[1] This receptor is predominantly expressed on myeloid cells such as neutrophils, eosinophils, basophils, and mast cells.[1] Activation of C5aR1 by C5a triggers a cascade of inflammatory responses, including cell chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines. Consequently, the C5a/C5aR1 axis has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making C5aR1 a promising therapeutic target.[2][3][4]

This compound is a novel compound identified as a potential C5aR1 antagonist. To evaluate its therapeutic potential, a robust in vivo efficacy study is essential. This document provides a detailed protocol for a pharmacodynamic (PD) study to confirm target engagement and a subsequent efficacy study in a relevant disease model, such as collagen-induced arthritis in mice.

Signaling Pathway of C5a Receptor

The binding of C5a to its receptor, C5aR1, initiates a signaling cascade that leads to a robust inflammatory response. Understanding this pathway is crucial for interpreting the effects of C5aR1 antagonists like this compound.

Caption: C5a Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vivo Pharmacodynamic Study of this compound in Mice

Objective: To determine the in vivo target engagement of this compound by assessing its ability to inhibit C5a-induced neutrophil mobilization and TNF-α production.

Materials:

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Test Compound: this compound, formulation to be determined based on its physicochemical properties (e.g., dissolved in saline or a suitable vehicle).

-

C5a Challenge: Recombinant mouse C5a (rmC5a).

-

Anesthesia: Isoflurane or other appropriate anesthetic.

-

Reagents: EDTA for blood collection, red blood cell lysis buffer, antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b), ELISA kit for mouse TNF-α.

Experimental Workflow:

Caption: Workflow for the in vivo pharmacodynamic study of this compound.

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice for at least one week before the experiment.

-

Randomly assign mice to different treatment groups (n=5-8 per group).

-

-

Dosing Regimen:

-

A dose-response study should be performed to determine the optimal dose of this compound. Based on studies with similar compounds, a starting range of 0.1 to 10 mg/kg can be considered.[3]

-

Administer this compound or vehicle intravenously (i.v.) at a predetermined time before the C5a challenge (e.g., 15 minutes).

-

-

C5a Challenge:

-

Administer recombinant mouse C5a (e.g., 50 µg/kg) intravenously to induce neutrophil mobilization and TNF-α production.[5]

-

-

Blood Collection and Analysis:

-

At 60 minutes post-C5a challenge, collect blood via cardiac puncture into EDTA-containing tubes.

-

Perform a complete blood count to determine the total number of neutrophils.

-

Use flow cytometry to quantify the percentage of circulating neutrophils (e.g., Ly6G+ cells).

-

Separate plasma and measure TNF-α levels using a commercially available ELISA kit.

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Circulating Neutrophils (cells/µL) | Plasma TNF-α (pg/mL) |

| Vehicle + Saline | - | ||

| Vehicle + rmC5a | - | ||

| This compound + rmC5a | 0.1 | ||

| This compound + rmC5a | 1 | ||

| This compound + rmC5a | 10 |

Protocol 2: In Vivo Efficacy Study of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Materials:

-

Animals: DBA/1 mice, 8-10 weeks old.

-

Induction of Arthritis: Bovine type II collagen, Complete Freund's Adjuvant (CFA), and Incomplete Freund's Adjuvant (IFA).

-

Test Compound: this compound, formulated for daily administration (e.g., subcutaneous or oral).

-

Positive Control: A known effective anti-arthritic agent (e.g., methotrexate (B535133) or an anti-TNF antibody).

-

Assessment Tools: Calipers for measuring paw thickness, clinical scoring system for arthritis severity.

Experimental Workflow:

Caption: Workflow for the in vivo efficacy study of this compound in the CIA model.

Procedure:

-

Induction of CIA:

-

On day 0, immunize DBA/1 mice with an emulsion of bovine type II collagen and CFA.

-

On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.

-

-

Treatment:

-

Begin treatment upon the first signs of arthritis (typically around day 25).

-

Administer this compound, vehicle, or a positive control daily until the end of the study (e.g., day 42). The dose of this compound should be based on the results of the pharmacodynamic study.

-

-

Assessment of Arthritis:

-

Monitor mice three times a week for clinical signs of arthritis. Assign a clinical score to each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using calipers.

-

-

Endpoint Analysis:

-

At the end of the study, collect blood to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

-

Harvest joints for histological analysis to assess inflammation, pannus formation, and bone erosion.

-

Data Presentation:

| Treatment Group | Mean Clinical Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Histological Score (Inflammation) | Histological Score (Bone Erosion) |

| Naive (No Disease) | ||||

| Vehicle | ||||

| This compound (Low Dose) | ||||

| This compound (High Dose) | ||||

| Positive Control |

Conclusion

The successful execution of these in vivo studies will provide critical information on the pharmacodynamic properties and therapeutic efficacy of this compound. The data generated will be instrumental in determining the potential of this C5aR1 antagonist as a novel treatment for inflammatory diseases. Careful consideration of dose selection, appropriate animal models, and comprehensive endpoint analysis are paramount for a conclusive evaluation.

References

- 1. C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Quantification of L-749,372

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-749,372 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potential therapeutic applications. Accurate and reliable quantification of L-749,372 in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantitative analysis of L-749,372 using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for higher sensitivity and specificity.

The protocols outlined below are based on established analytical methodologies for structurally similar compounds and are intended to serve as a robust starting point for method development and validation in a research or clinical laboratory setting.

Physicochemical Properties of L-749,372 (Predicted)

| Property | Predicted Value | Prediction Software/Method |

| Chemical Formula | C₁₄H₁₁ClN₂O₃ | - |

| Molecular Weight | 290.71 g/mol | - |

| Exact Mass | 290.0458 | ChemDraw |

| pKa (most acidic) | 8.5 (pyridinone N-H) | MarvinSketch |

| pKa (most basic) | 1.2 (pyridine nitrogen) | MarvinSketch |

| LogP | 1.8 | ChemDraw |

| Solubility | Poorly soluble in water, soluble in organic solvents like methanol (B129727) and acetonitrile (B52724). | General observation for similar structures |

I. HPLC-UV Method for Quantification of L-749,372 in Human Plasma

This method is adapted from a validated protocol for a structurally related pyridinone NNRTI and is expected to provide good linearity and accuracy for the quantification of L-749,372 in the ng/mL to µg/mL range.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction

-

To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample, at 10 µg/mL in methanol).

-

Vortex for 30 seconds.

-

Add 5 mL of methyl tert-butyl ether (MTBE).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an HPLC vial for analysis.

2. HPLC-UV Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-27 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 50 µL |

| UV Detection | 320 nm |

3. Method Validation Parameters (Expected)

| Parameter | Expected Range/Value |

| Linearity | 50 - 10,000 ng/mL (r² > 0.995) |

| Limit of Quantification (LOQ) | 50 ng/mL |

| Accuracy | 85 - 115% |

| Precision (CV%) | < 15% |

| Recovery | > 80% |

Experimental Workflow Diagram

Caption: HPLC-UV sample preparation and analysis workflow.

II. Proposed LC-MS/MS Method for High-Sensitivity Quantification of L-749,372

For applications requiring lower limits of quantification, such as in pharmacokinetic studies with low dosage, an LC-MS/MS method is recommended. The following is a proposed starting point for method development.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled L-749,372).

-

Vortex for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.

-

Transfer to an LC-MS vial.

2. LC-MS/MS Conditions (Proposed)

| Parameter | Proposed Condition |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | L-749,372: 291.0 > [Precursor > Product ion 1], 291.0 > [Precursor > Product ion 2] (To be determined by infusion) |

| Internal Standard | [To be determined based on IS used] |

3. Method Validation Parameters (Target)

| Parameter | Target Range/Value |

| Linearity | 1 - 2000 ng/mL (r² > 0.998) |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy | 85 - 115% |

| Precision (CV%) | < 15% |

| Matrix Effect | To be assessed and minimized |

LC-MS/MS Workflow Diagram

Caption: LC-MS/MS sample preparation and analysis workflow.

III. In Vitro Metabolism of L-749,372: A General Approach

Understanding the metabolic fate of L-749,372 is critical for interpreting pharmacokinetic data and identifying potential drug-drug interactions. A general workflow for in vitro metabolism studies is presented below.

Experimental Protocol

1. Incubation with Liver Microsomes

-

Prepare an incubation mixture containing L-749,372 (e.g., 1 µM), liver microsomes (from human, rat, mouse, etc.; e.g., 0.5 mg/mL protein), and a NADPH-regenerating system in phosphate (B84403) buffer (pH 7.4).

-

Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to identify potential metabolites (e.g., hydroxylated, N-dealkylated products).

2. Data Analysis

-

Monitor for the depletion of the parent compound (L-749,372) over time to determine metabolic stability.

-

Identify potential metabolites by searching for predicted mass shifts (e.g., +16 Da for hydroxylation) and characteristic fragmentation patterns.

Metabolism Study Workflow

Caption: General workflow for in vitro metabolism studies.

Conclusion

The analytical methods and protocols presented in this document provide a comprehensive framework for the quantitative analysis of L-749,372 in biological matrices. The HPLC-UV method offers a reliable approach for routine analysis, while the proposed LC-MS/MS method provides the high sensitivity required for detailed pharmacokinetic profiling. It is imperative that these methods are fully validated in the end-user's laboratory to ensure compliance with regulatory guidelines and the generation of high-quality, reproducible data. Further investigation into the metabolism of L-749,372 will be essential for a complete understanding of its disposition and potential clinical effects.

Application Notes and Protocols for L-873724 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of L-873724, a potent and selective cathepsin K inhibitor, and detail its application in high-throughput screening (HTS) assays. The information is intended to guide researchers in the development and execution of robust screening campaigns to identify and characterize novel cathepsin K inhibitors.

Introduction to L-873724

L-873724 is a potent, orally bioavailable, selective, and reversible non-basic inhibitor of cathepsin K.[1] Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[2] Its role in the degradation of collagen and other matrix proteins makes it an attractive therapeutic target for osteoporosis and other bone-related disorders.[2][3] L-873724's high affinity and selectivity for cathepsin K make it a valuable tool for studying the enzyme's function and for use as a reference compound in inhibitor screening assays.

Quantitative Data for L-873724

The inhibitory activity of L-873724 has been characterized against a panel of human cathepsins. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

| Target Enzyme | IC50 (nM) |

| Cathepsin K | 0.2 |

| Cathepsin S | 178 |

| Cathepsin L | 264 |

| Cathepsin B | 5239 |

Data sourced from MedchemExpress.[1]

Cathepsin K Signaling Pathway

Cathepsin K expression and activity are tightly regulated, primarily through the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway in osteoclasts.[3][4] Binding of RANKL to its receptor, RANK, on osteoclast precursor cells initiates a signaling cascade that leads to the activation of the transcription factor NFATc1 (nuclear factor of activated T cells).[3] NFATc1 then translocates to the nucleus and stimulates the transcription of genes essential for osteoclast differentiation and function, including the gene encoding cathepsin K.[3]

References

Application of L-749372 (and its Analogs) in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Recent research has identified the imidazoline (B1206853) I2 receptor (I2-IR) as a promising therapeutic target for neurodegenerative diseases. L-749372 and its close analog, LSL60101, are selective ligands for the I2-IR that have demonstrated significant neuroprotective potential in preclinical models of Alzheimer's disease. These compounds offer a novel therapeutic strategy by modulating neuroinflammation and key pathological pathways implicated in AD.

This document provides detailed application notes and protocols for the use of this compound and its analogs in Alzheimer's disease research, with a focus on the well-characterized compound LSL60101.

Mechanism of Action

LSL60101 is a selective and orally available I2-imidazoline receptor ligand.[1] Its mechanism of action in the context of Alzheimer's disease is multifaceted and involves the modulation of neuroinflammation and the calcineurin pathway. I2-IRs are found on glial cells, and their activation by ligands like LSL60101 can lead to a reduction in the inflammatory response mediated by microglia and astrocytes. This anti-inflammatory effect is crucial as chronic neuroinflammation is a key contributor to the progression of AD.

Furthermore, research suggests that the beneficial effects of I2-IR ligands are linked to the calcineurin pathway. Calcineurin is a calcium-dependent phosphatase that, when overactivated, can contribute to synaptic dysfunction and neuronal cell death. By modulating this pathway, LSL60101 can help restore cellular homeostasis and protect neurons from Aβ-induced toxicity.

Data Presentation

The following table summarizes the key quantitative data for LSL60101 in the context of Alzheimer's disease research.

| Parameter | Value | Receptor/Model | Reference |

| Binding Affinity | |||

| Ki ratio (α2 / I2) | 286 | Human α2 and I2 receptors | [1] |

| In Vivo Efficacy (5XFAD Mouse Model) | |||

| Amyloid-β40 Levels | Decreased | 5XFAD Mouse Brain | [2] |

| Amyloid-β42 Levels | Decreased | 5XFAD Mouse Brain | [2] |

| Amyloid-β Plaque Number | Decreased | 5XFAD Mouse Brain | [2] |

| Tau Hyperphosphorylation | Reduced | 5XFAD Mouse Brain | [2] |

| Iba-1 Levels (Microglia Marker) | Reduced | 5XFAD Mouse Brain | [2] |

| GFAP Reactivity (Astrocyte Marker) | Decreased | 5XFAD Mouse Brain | [2] |

| PSD-95 Levels (Synaptic Marker) | Significantly Increased | 5XFAD Mouse Brain | [2] |

| Synaptophysin Levels (Synaptic Marker) | Significantly Increased | 5XFAD Mouse Brain | [2] |

| Cognitive Deficits | Reversed | 5XFAD Mouse Model | [2] |

| Social Behavior Impairment | Reversed | 5XFAD Mouse Model | [2] |

Signaling Pathways and Experimental Workflows

Figure 1: Proposed signaling pathway of LSL60101 in Alzheimer's disease.

Figure 2: A typical experimental workflow for evaluating LSL60101 in an AD mouse model.

Experimental Protocols

In Vivo Efficacy Study in 5XFAD Mouse Model

1. Animal Model:

-

Use 5XFAD transgenic mice, which co-express five familial Alzheimer's disease mutations.[3] These mice develop early and aggressive amyloid pathology. Age-matched wild-type littermates should be used as controls.

2. Drug Administration:

-

Prepare LSL60101 for oral administration (per os). A typical dose is 1 mg/kg/day.[2]

-

Administer the compound or vehicle control daily for a period of 4 weeks.[2]

3. Behavioral Testing: Novel Object Recognition (NOR) Test:

-

Habituation: Individually place mice in an empty open-field arena for 5-10 minutes to acclimate them to the environment.

-

Training (Familiarization): 24 hours after habituation, place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.

-

Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Record the time the mouse spends exploring each object for a 5-10 minute period.

-

Analysis: Calculate the discrimination index (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

4. Tissue Collection and Preparation:

-

Following the final behavioral test, euthanize the mice and perfuse with ice-cold phosphate-buffered saline (PBS).

-

Dissect the brain and divide it into hemispheres. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be snap-frozen for biochemical analyses.

5. Immunohistochemistry (IHC) for Aβ Plaques, Microglia, and Astrocytes:

-

Sectioning: Cut 30-40 µm thick free-floating sections from the fixed brain hemisphere using a vibratome or cryostat.

-

Antigen Retrieval: For Aβ staining, pre-treat sections with formic acid.

-

Blocking: Block non-specific binding with a solution containing normal serum and a detergent like Triton X-100.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against:

-

Aβ (e.g., 6E10)

-

Iba-1 (for microglia)

-

GFAP (for astrocytes)

-

-

Secondary Antibody Incubation: Wash the sections and incubate with the appropriate fluorescently-labeled secondary antibody.

-

Imaging and Analysis: Mount the sections and visualize using a confocal or fluorescence microscope. Quantify the plaque burden and the immunoreactive area for Iba-1 and GFAP using image analysis software.

6. Western Blot for Tau Phosphorylation and Synaptic Markers:

-

Protein Extraction: Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phosphorylated Tau (e.g., AT8, PHF-1)

-

Total Tau

-

PSD-95

-

Synaptophysin

-

Loading control (e.g., β-actin or GAPDH)

-

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated tau and synaptic markers to the loading control.

7. ELISA for Aβ40 and Aβ42 Levels:

-

Brain Homogenate Preparation: Homogenize brain tissue in a guanidine-HCl buffer to solubilize Aβ aggregates.

-

ELISA Procedure: Use commercially available ELISA kits for human Aβ40 and Aβ42. Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding the prepared brain homogenates and standards.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentrations of Aβ40 and Aβ42 based on the standard curve.

Conclusion

This compound and its analog LSL60101 represent a promising class of compounds for Alzheimer's disease research. Their ability to modulate neuroinflammation and the calcineurin pathway offers a novel therapeutic avenue. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of these I2-imidazoline receptor ligands in relevant preclinical models of Alzheimer's disease. Further research into this class of compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. LSL 60101 | I2-imidazoline receptor Ligand | Hello Bio [hellobio.com]

- 2. Disease-modifying treatment with I2 imidazoline receptor ligand LSL60101 in an Alzheimer's disease mouse model: a comparative study with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microarray Analysis Revealed Inflammatory Transcriptomic Changes after LSL60101 Treatment in 5XFAD Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Immunohistochemical Analysis of Farnesyltransferase Inhibition by L-749372

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-749372 is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various cellular proteins, most notably those in the Ras superfamily of small GTPases.[1] Farnesylation involves the attachment of a farnesyl pyrophosphate moiety to a cysteine residue within a C-terminal "CAAX" motif of the target protein. This lipid modification is essential for the proper subcellular localization and function of these proteins, including their anchoring to the cell membrane.[1] Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making FTase an attractive target for therapeutic intervention.[1][2] Immunohistochemistry (IHC) is a powerful technique to visualize the subcellular localization and expression levels of proteins within the context of tissue architecture. This document provides a detailed protocol for the use of this compound in conjunction with IHC to study the effects of farnesyltransferase inhibition in cells and tissues.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting farnesyltransferase, thereby preventing the farnesylation of key signaling proteins. This disruption primarily affects the Ras signaling cascade, which plays a central role in cell proliferation, differentiation, and survival. Unfarnesylated Ras proteins fail to localize to the plasma membrane, rendering them unable to be activated by upstream signals and to propagate downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Caption: Inhibition of Farnesyltransferase by this compound blocks Ras localization to the plasma membrane.

Quantitative Data for Farnesyltransferase Inhibitors

The following table summarizes key quantitative data for this compound and other relevant farnesyltransferase inhibitors. This data is essential for determining appropriate experimental concentrations.